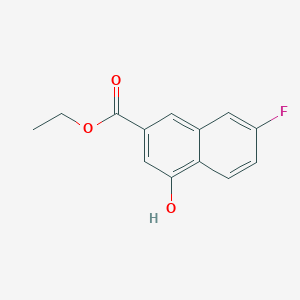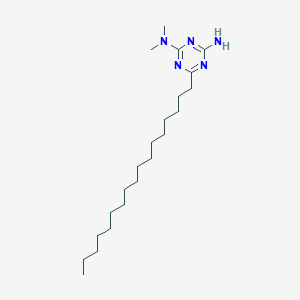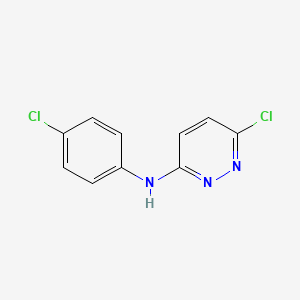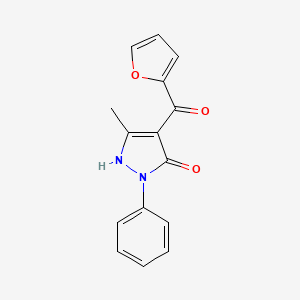![molecular formula C17H10FN B14167618 4-[2-(2-Fluorophenyl)ethynyl]quinoline CAS No. 750559-80-9](/img/structure/B14167618.png)
4-[2-(2-Fluorophenyl)ethynyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Fluorophenyl)ethynyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Fluorophenyl)ethynyl]quinoline typically involves the use of transition metal-catalyzed coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
化学反应分析
Types of Reactions: 4-[2-(2-Fluorophenyl)ethynyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
4-[2-(2-Fluorophenyl)ethynyl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
作用机制
The mechanism of action of 4-[2-(2-Fluorophenyl)ethynyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The presence of the fluorophenyl group enhances its binding affinity and specificity .
相似化合物的比较
2-(4-Fluorophenyl)quinoline: This compound shares a similar structure but lacks the ethynyl group.
4-(2-Fluorophenyl)quinoline: Similar to the target compound but with a different substitution pattern.
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications.
Uniqueness: 4-[2-(2-Fluorophenyl)ethynyl]quinoline is unique due to the presence of both the fluorophenyl and ethynyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
750559-80-9 |
|---|---|
分子式 |
C17H10FN |
分子量 |
247.27 g/mol |
IUPAC 名称 |
4-[2-(2-fluorophenyl)ethynyl]quinoline |
InChI |
InChI=1S/C17H10FN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-8,11-12H |
InChI 键 |
DFOJHXNUJZXBBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#CC2=CC=NC3=CC=CC=C23)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)




![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)





